5-Chloro-6-iodo-isoindole-1,3-dione
Description
5-Chloro-6-iodo-isoindole-1,3-dione is a halogenated isoindole-dione derivative characterized by a bicyclic aromatic core with two ketone groups at positions 1 and 3. The compound features chloro and iodo substituents at positions 5 and 6, respectively. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
5-chloro-6-iodoisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClINO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEYSSCNGIDWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)I)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301268335 | |
| Record name | 5-Chloro-6-iodo-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905273-37-2 | |
| Record name | 5-Chloro-6-iodo-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905273-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-iodo-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-iodo-isoindole-1,3-dione typically involves the halogenation of isoindole-1,3-dione. One common method is the sequential introduction of chlorine and iodine atoms into the isoindole-1,3-dione core. This can be achieved through electrophilic substitution reactions using reagents such as chlorine gas and iodine monochloride under controlled conditions .
Industrial Production Methods
Industrial production of 5-Chloro-6-iodo-isoindole-1,3-dione may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-iodo-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of less oxidized isoindole derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can have enhanced biological and chemical properties .
Scientific Research Applications
5-Chloro-6-iodo-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-iodo-isoindole-1,3-dione involves its interaction with various molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, potentially disrupting their normal function. This can lead to the inhibition of enzymes or the alteration of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Halogen vs. Amino Groups
A key analog is 5-Amino-6-chloroisoindoline-1,3-dione (CAS 5566-48-3), which replaces the iodo group in the target compound with an amino substituent. The molecular formula of this analog is C₈H₅ClN₂O₂, compared to C₈H₃ClINO₂ for 5-Chloro-6-iodo-isoindole-1,3-dione.
| Property | 5-Chloro-6-iodo-isoindole-1,3-dione | 5-Amino-6-chloroisoindoline-1,3-dione |
|---|---|---|
| Molecular Weight | ~313.48 g/mol | ~212.59 g/mol |
| Substituents | Cl (5), I (6) | Cl (6), NH₂ (5) |
| Electrophilicity | High (due to electron-withdrawing I) | Moderate (NH₂ is electron-donating) |
| Lipophilicity (ClogP*) | Estimated ~2.5–3.0 | ~1.0–1.5 (based on piperazine-diones) |
In contrast, the amino group may improve solubility but decrease metabolic stability .
Core Scaffold Comparison: Isoindole-dione vs. Indolin-dione
highlights indolin-2,3-dione derivatives, which differ in their bicyclic structure. These compounds exhibit low s1 receptor affinity (Kis1 >300 nM) but high s2 selectivity (Kis1/Kis2 >72). In contrast, benzoxazolone derivatives show strong s1 affinity (Kis1 = 2.6–30 nM). The isoindole-1,3-dione core in the target compound may similarly influence receptor interactions, though its selectivity profile remains speculative without direct data. Key differences include:
- Electronic Effects : The 1,3-dione arrangement creates a stronger electron-deficient core compared to indolin-2,3-dione, possibly enhancing interactions with nucleophilic residues in enzymes or receptors .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
The iodo substituent significantly increases lipophilicity compared to chloro- or amino-substituted analogs (Table 1). Piperazine-2,3-dione derivatives in show ClogP improvements over piperazine (e.g., compound 2a: ClogP = 1.8 vs. piperazine ClogP = −1.1), suggesting halogenation enhances drug-like properties. Extrapolating this, the target compound’s higher ClogP may improve blood-brain barrier penetration but require formulation adjustments for solubility .
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